molecular formula C11H11N3O2S2 B270331 N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B270331
M. Wt: 281.4 g/mol
InChI Key: JZBWGKQELVYFAL-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as HPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. HPTA is a heterocyclic compound that contains a thiadiazole ring and an amide group. The compound has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exerts its therapeutic effects through various mechanisms of action. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation. Additionally, N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. The compound is also relatively easy to synthesize and purify. However, N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One potential direction is the development of N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives with improved potency and selectivity. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide for therapeutic use.

Synthesis Methods

N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be synthesized through various methods, including the reaction between 2-mercapto-5-methyl-1,3,4-thiadiazole and 2-chloro-N-(2-hydroxyphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide as a yellow crystalline solid with a melting point of 156-158°C. Other methods of synthesis include the reaction between 2-chloro-N-(2-hydroxyphenyl)acetamide and thiosemicarbazide, which results in the formation of N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide as a white crystalline solid.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic properties in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H11N3O2S2/c1-7-13-14-11(18-7)17-6-10(16)12-8-4-2-3-5-9(8)15/h2-5,15H,6H2,1H3,(H,12,16)

InChI Key

JZBWGKQELVYFAL-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2O

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2O

Origin of Product

United States

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